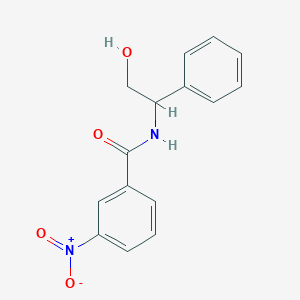

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide

Description

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a hydroxy-phenylethyl group and a nitro group

Properties

IUPAC Name |

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-10-14(11-5-2-1-3-6-11)16-15(19)12-7-4-8-13(9-12)17(20)21/h1-9,14,18H,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTPVRASXSQVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-hydroxy-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

Oxidation: Formation of N-(2-oxo-1-phenylethyl)-3-nitrobenzamide.

Reduction: Formation of N-(2-hydroxy-1-phenylethyl)-3-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-phenylethyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxy-1-phenylethyl)benzamide: Lacks the nitro group, which affects its reactivity and biological activity.

3-nitrobenzamide: Lacks the hydroxy-phenylethyl group, resulting in different chemical and biological properties.

N-(2-hydroxy-1-phenylethyl)-4-nitrobenzamide: Similar structure but with the nitro group in a different position, leading to variations in reactivity and interactions.

Uniqueness

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is unique due to the combination of its hydroxy-phenylethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a hydroxyl group and a nitro group attached to a benzamide structure. Its molecular formula is , and it exhibits various functional properties that contribute to its biological activity.

Target Enzymes

The primary target for this compound is the Tyrosine-protein kinase SYK . This enzyme plays a critical role in immune cell signaling pathways. The compound binds to SYK, inhibiting its activity, which can lead to altered immune responses and potential therapeutic effects in diseases characterized by dysregulated immune activity.

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antimicrobial properties. A study evaluating various benzamide derivatives reported broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1.95 µg/ml to 500 µg/ml .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 1d | 1.95 | Drug-resistant Bacillus subtilis |

| 1d | 3.9 | Staphylococcus aureus |

| 1d | 7.8 | Bacillus subtilis |

Anticancer Activity

This compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that certain derivatives could induce apoptosis in colorectal and ovarian cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism involved the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

Case Studies

-

Antimicrobial Efficacy Study

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides were synthesized and tested against various bacterial strains. The results indicated that these compounds exhibited potent antimicrobial activity, particularly against drug-resistant strains . -

Cytotoxicity Assessment

In a study focusing on hydrazide-based compounds, derivatives similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. The findings revealed significant potency against HCT116 (colorectal) and SKOV-3 (ovarian) cancer cells, with some compounds inducing ROS production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.